1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole
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Overview
Description
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine and an oxolane group
Preparation Methods
The synthesis of 1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and oxolane groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole can be compared with other similar compounds, such as:
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]triazole: Contains a triazole ring, offering different electronic and steric properties.
1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyridine: Features a pyridine ring, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-7-11(6-13-14)10-2-4-15(8-10)12-3-5-16-9-12/h6-7,10,12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYZVHSAALLERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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